molecular formula C25H32N2O4 B11473998 3-(acetylamino)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yladamantane-1-carboxamide

3-(acetylamino)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yladamantane-1-carboxamide

Cat. No.: B11473998
M. Wt: 424.5 g/mol
InChI Key: OWHKUDDXJAVMBG-UHFFFAOYSA-N
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Description

3-ACETAMIDO-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-6-YL}ADAMANTANE-1-CARBOXAMIDE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETAMIDO-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-6-YL}ADAMANTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cycloaddition reactions of activated cyclopropanes and enamides, which are promoted by NaOH as a catalyst . The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids or polyols. These methods are designed to be environmentally friendly and efficient, with high recyclability of the catalysts .

Chemical Reactions Analysis

Types of Reactions

3-ACETAMIDO-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-6-YL}ADAMANTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include CuO, I2, and pyridine for oxidation . The conditions for these reactions typically involve controlled temperatures and the use of specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

3-ACETAMIDO-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-6-YL}ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ACETAMIDO-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-6-YL}ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ACETAMIDO-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-6-YL}ADAMANTANE-1-CARBOXAMIDE is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

3-acetamido-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-yladamantane-1-carboxamide

InChI

InChI=1S/C25H32N2O4/c1-16(28)27-24-13-17-9-18(14-24)12-23(11-17,15-24)22(29)26-19-5-6-20-21(10-19)31-25(30-20)7-3-2-4-8-25/h5-6,10,17-18H,2-4,7-9,11-15H2,1H3,(H,26,29)(H,27,28)

InChI Key

OWHKUDDXJAVMBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)NC4=CC5=C(C=C4)OC6(O5)CCCCC6

Origin of Product

United States

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